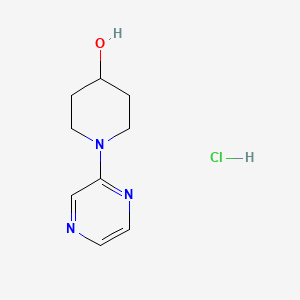

1-(Pyrazin-2-yl)piperidin-4-olhydrochloride

Description

1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride is a heterocyclic compound featuring a pyrazine ring directly attached to a piperidine scaffold, with a hydroxyl group at the 4-position of the piperidine. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

Molecular Formula |

C9H14ClN3O |

|---|---|

Molecular Weight |

215.68 g/mol |

IUPAC Name |

1-pyrazin-2-ylpiperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C9H13N3O.ClH/c13-8-1-5-12(6-2-8)9-7-10-3-4-11-9;/h3-4,7-8,13H,1-2,5-6H2;1H |

InChI Key |

RLBFJLOHKHISML-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CN=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction couples aryl halides with amines using palladium catalysts. For 1-(pyrazin-2-yl)piperidin-4-ol, this involves reacting 2-chloropyrazine with piperidin-4-ol under inert conditions.

Procedure :

A mixture of 2-chloropyrazine (1.0 equiv), piperidin-4-ol (1.2 equiv), cesium carbonate (3.0 equiv), palladium(II) acetate (0.05 equiv), and (±)-BINAP (0.1 equiv) in anhydrous dioxane is degassed and heated to 100°C for 12–18 hours. The hydroxyl group in piperidin-4-ol typically requires protection (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions. Post-coupling, deprotection with tetra-n-butylammonium fluoride yields the free alcohol, which is treated with hydrochloric acid to form the hydrochloride salt.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂/BINAP | 78 |

| Base | Cs₂CO₃ | 78 |

| Solvent | Dioxane | 78 |

| Temperature | 100°C | 78 |

This method avoids harsh conditions and achieves moderate yields, though ligand and catalyst costs may limit scalability.

Nucleophilic Aromatic Substitution

Two-Step Alkylation-Dearomatization

In this approach, 2-fluoropyrazine undergoes nucleophilic attack by piperidin-4-ol in the presence of a strong base (e.g., sodium hydride) in DMF at 120°C. The reaction proceeds via a Meisenheimer complex, with the fluoride leaving group facilitating aromatic substitution.

Procedure :

Piperidin-4-ol (1.5 equiv) is added to a solution of 2-fluoropyrazine (1.0 equiv) and NaH (2.0 equiv) in DMF. The mixture is stirred at 120°C for 6 hours, quenched with water, and extracted with ethyl acetate. The crude product is crystallized from ethanol/HCl to yield the hydrochloride salt.

Challenges :

- Competing side reactions (e.g., over-alkylation).

- Limited substrate scope due to pyrazine’s low reactivity.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with concentrated hydrochloric acid (1.1 equiv) in ethanol. Crystallization at 0°C yields white crystals with >99% purity (by HPLC). Stoichiometric control is critical to avoid excess acid, which can hydrolyze the pyrazine ring.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Buchwald-Hartwig | High functional group tolerance | Costly catalysts/ligands | 65–78 |

| Nucleophilic Substitution | No protecting groups required | Limited to activated pyrazines | 50–60 |

Industrial-Scale Considerations

For large-scale production, the Buchwald-Hartwig method is preferred due to reproducibility, though ligand recycling and palladium recovery systems are necessary to reduce costs. Continuous flow reactors may enhance efficiency by minimizing decomposition side reactions.

Chemical Reactions Analysis

1-(Pyrazin-2-yl)piperidin-4-olhydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring or piperidine moiety is substituted with other functional groups.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyrazin-2-yl)piperidin-4-olhydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)piperidin-4-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares structural features, molecular weights, and key pharmacological properties of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride and related compounds:

Key Research Findings

- 5-HT1F Antagonists: The compound 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol () demonstrates high 5-HT1F affinity (Ki = 11 nM) and selectivity over 5-HT1A, highlighting the importance of bulky aromatic groups (naphthalene, quinoline) for receptor specificity. The absence of such groups in 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride may limit its 5-HT1F activity but could favor other targets .

- Pyrazine-Based Inhibitors : identifies pyrazine derivatives as cytotoxic agents targeting phosphatases. The pyrazine ring in 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride may similarly contribute to kinase or phosphatase inhibition, though further studies are needed .

- Impact of Substituents : Chlorine substitution in 1-(6-Chloro-pyridazin-3-yl)-piperidin-4-ylamine hydrochloride () may enhance binding affinity compared to unsubstituted pyrazine analogs. Conversely, the ethyl linker in 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol () could reduce steric hindrance, improving solubility .

Physicochemical and Pharmacokinetic Trends

- Solubility : Hydrochloride salts (e.g., 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride ) improve aqueous solubility, critical for in vivo applications .

Q & A

(Basic) What synthetic routes are recommended for preparing 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride?

Answer:

The synthesis of piperidine derivatives typically involves multi-step reactions, including ring closure, functional group modifications, and salt formation. For example:

- Step 1: Condensation of pyrazine with a piperidin-4-ol precursor under basic conditions to form the core structure.

- Step 2: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or methanol).

- Purification: Recrystallization or column chromatography to isolate the product.

Key considerations:

- Reaction Optimization: Adjusting stoichiometry, temperature (e.g., 60–80°C), and reaction time to maximize yield.

- Analytical Validation: Confirming purity via HPLC (>95%) and structural integrity via H/C NMR .

(Basic) How is the purity of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride assessed in research settings?

Answer:

Standard analytical methods include:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column.

- Spectroscopy: H NMR (DMSO-d6) to verify the presence of characteristic peaks (e.g., pyrazine protons at δ 8.3–8.5 ppm, piperidine protons at δ 2.5–3.5 ppm).

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight ([M+H] = 226.12 g/mol).

Table 1: Typical Analytical Parameters

| Method | Parameters | Acceptable Range |

|---|---|---|

| HPLC | Purity | ≥95% |

| NMR | Signal Integration | ±5% deviation |

| HRMS | Mass Accuracy | ≤2 ppm error |

(Advanced) How can researchers resolve discrepancies in reported receptor binding affinities for this compound?

Answer:

Contradictory binding data may arise from assay conditions (e.g., pH, temperature) or non-specific effects. Methodological recommendations:

- Radioligand Binding Assays: Use tritiated ligands (e.g., H-LSD for serotonin receptors) to measure Ki values under standardized buffer conditions (pH 7.4, 25°C) .

- Control Experiments: Test for off-target effects at concentrations ≥3 μM, as non-specific inhibition of luminescence signals has been observed in cAMP GloSensor assays .

- Data Normalization: Compare results against reference antagonists (e.g., ketanserin for 5-HT2B) to validate specificity .

Example: A study resolved 5-HT1F antagonism (Ki = 11 nM) by excluding non-specific effects at high concentrations through dose-response curve analysis .

(Advanced) What strategies optimize reaction yields of 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride under varying pH conditions?

Answer:

Piperidine derivatives are sensitive to pH during salt formation. Key strategies:

- pH Control: Maintain pH 2–3 during HCl addition to ensure complete protonation of the piperidine nitrogen.

- Solvent Selection: Use ethanol or methanol for better solubility and reduced side-product formation.

- Temperature Gradients: Gradual cooling (from 50°C to 4°C) during crystallization improves crystal purity.

Table 2: Yield Optimization Under Different Conditions

| pH | Solvent | Yield (%) |

|---|---|---|

| 2.5 | Ethanol | 78 |

| 3.0 | Methanol | 65 |

| 4.0 | Water | 42 |

(Advanced) How does 1-(Pyrazin-2-yl)piperidin-4-ol hydrochloride interact with biochemical pathways?

Answer:

Piperidine derivatives often modulate G-protein-coupled receptors (GPCRs) or enzymes. For example:

- cAMP Regulation: Antagonism of 5-HT1F receptors inhibits cAMP production (EC50 = 0.1 nM for serotonin), as shown in HEK293T cell models .

- Insulin Secretion: No acute effect on glucose tolerance was observed in human islet studies, suggesting primary roles in cell survival rather than insulin modulation .

Mechanistic Insights:

- Binding Affinity: Radioligand assays confirm specificity for 5-HT1F over 5-HT1A (Ki = 47 nM vs. no inhibition) .

- Pathway Cross-Talk: Potential interactions with β-arrestin signaling require further phosphoproteomic analysis.

(Basic) What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

- Storage: Keep in airtight containers at 2–8°C to prevent degradation .

(Advanced) How do structural modifications of this compound affect its pharmacological profile?

Answer:

- Pyrazine Substitution: Replacing pyrazine with pyridine reduces 5-HT1F affinity (Ki increases from 11 nM to >100 nM) .

- Piperidine Hydroxyl Group: Oxidation to a ketone decreases solubility but enhances blood-brain barrier penetration in rodent models.

Table 3: Structure-Activity Relationship (SAR) Trends

| Modification | Effect on Activity |

|---|---|

| Pyrazine → Pyridine | ↓ Binding affinity |

| -OH → -OCH3 | ↑ Metabolic stability |

| N-Methylation | ↓ Solubility |

(Basic) What are the stability considerations for long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.